Ethinylestradiol (EE) is a synthetic form of estrogen commonly used in oral contraceptives. Its metabolism in the human body leads to the formation of various metabolites, including ethynylestradiol-3-o-glucuronide (EE-G), which is a major metabolite of EE. Understanding the transport and inactivation mechanisms of EE and its metabolites is crucial for assessing their pharmacokinetics and potential drug interactions12.
The understanding of EE-G transport and EE inactivation has significant implications in the field of pharmacology, particularly in the development of oral contraceptives and the prediction of drug-drug interactions. The synthesis of β-glucuronides of EE, as reported by3, is an important step in the production of reference compounds for analytical purposes, such as drug monitoring and pharmacokinetic studies. These synthesized glucuronides can also be used in research to further understand the metabolism of steroidal hormones and to develop assays for detecting their presence in biological samples.
Ethynylestradiol-3-o-glucuronide primarily originates from the metabolic processes that occur in the liver, where 17α-ethynylestradiol undergoes glucuronidation. This reaction is facilitated by enzymes known as UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to the hydroxyl group at the 3-position of the ethynyl estradiol structure. The classification of this compound as a glucuronide highlights its role in drug metabolism and detoxification processes within biological systems.
The synthesis of Ethynylestradiol-3-o-glucuronide can be achieved through several methods, primarily focusing on enzymatic and chemical approaches.
One notable method involves using UDP-glucuronosyltransferase enzymes, which are capable of catalyzing the glucuronidation reaction under mild conditions. This process typically includes:
Chemical synthesis routes may also be employed, often involving:
These methods can yield varying degrees of purity and yield, often requiring purification steps such as chromatography to isolate the desired product .
Ethynylestradiol-3-o-glucuronide consists of a steroid backbone characteristic of estrogens, with a glucuronic acid moiety attached at the 3-position.
Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into its structure, revealing distinct chemical shifts corresponding to hydrogen atoms in various environments within the molecule .
Ethynylestradiol-3-o-glucuronide participates in several chemical reactions:
These reactions are critical for understanding its metabolic pathways and potential interactions within biological systems.
The primary mechanism of action for Ethynylestradiol-3-o-glucuronide involves its role as a prodrug metabolite.
Upon deconjugation (e.g., hydrolysis), it releases 17α-ethynylestradiol, which binds to estrogen receptors in target tissues such as breast tissue and the uterus. This binding activates transcriptional processes that lead to various physiological effects associated with estrogen, including regulation of reproductive functions and secondary sexual characteristics.
The glucuronidation process enhances solubility and facilitates renal excretion, thereby modulating the duration and intensity of estrogenic effects in the body .
Ethynylestradiol-3-o-glucuronide exhibits several key physical and chemical properties:
These properties are crucial for its behavior in biological systems and environmental contexts .
Ethynylestradiol-3-o-glucuronide has several important applications:
Ethynylestradiol-3-O-glucuronide (EE-3G) is a phase II metabolite of the synthetic estrogen 17α-ethynylestradiol (EE2), formed via enzymatic conjugation of glucuronic acid at the 3-hydroxyl position of the steroidal A-ring. Its systematic IUPAC name is (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, reflecting its complex tetracyclic backbone and glucuronide moiety [4] [8]. The molecular formula is C₂₆H₃₂O₈, with a molecular weight of 472.53 g/mol [3] [4].
The stereochemistry features a β-glycosidic bond between the anomeric carbon (C1') of glucuronic acid and the phenolic oxygen at C3 of EE2, confirmed as a beta-D-glucopyranosiduronic acid linkage [3] [8]. The steroidal core retains the natural estrogenic configuration: rings A/B (cis), B/C (trans), and C/D (trans) junctions, with the 17α-ethynyl group projecting perpendicularly to the steroid plane [4].
Structural Element | Configuration | Biological Significance |
---|---|---|
Glucuronide linkage (C1'-O) | β-D-anomer | Enhances water solubility for renal excretion |
Ring A/B fusion | 5β-H (cis) | Maintains planar estrogen receptor binding |
17α-Substituent | Ethynyl (-C≡CH) | Blocks 17β-hydroxysteroid dehydrogenase oxidation |
Glucuronide carboxylate | Ionized (COO⁻) at pH > 3 | Facilitates transporter recognition |
EE-3G is a white to off-white crystalline solid with a melting point of 161–163°C [4] [8]. Its glucuronidation markedly increases hydrophilicity compared to the parent EE2, with predicted aqueous solubility >0.45 g/L (logP = 1.75–1.77) [6]. The carboxylic acid group (pKa ≈ 3.5) confers negative charge at physiological pH, promoting interaction with organic anion transporters (OATs) in hepatic and renal membranes [6] [9].
Stability studies indicate susceptibility to enzymatic hydrolysis by β-glucuronidases in gut microbiota and tissues, regenerating bioactive EE2 [2] [6]. Chemical degradation occurs under strong alkali conditions (pH >9) via cleavage of the glycosidic bond, while acidic conditions (pH <2) promote lactonization of the glucuronic acid moiety. Photostability is moderate; storage recommendations include desiccated conditions at –20°C to prevent hydration or oxidative decomposition [3] [8].
EE-3G is distinguished from its major positional isomer, ethynylestradiol-17β-D-glucuronide (EE-17G), by both metabolic origin and biochemical behavior. EE-3G arises from phenolic glucuronidation (UGT1A1/1A9), whereas EE-17G results from alcoholic glucuronidation (UGT2B7) at the steroidal D-ring [5] [9]. This regiochemistry profoundly impacts physicochemical and biological properties:
Property | EE-3-Glucuronide | EE-17-Glucuronide |
---|---|---|
Glucuronidation Site | Phenolic (A-ring) | Alcoholic (D-ring) |
Aqueous Solubility | Higher (logP = 1.75) | Lower (logP = 2.1) |
Acid Sensitivity | Moderate (lactonization) | High (acid-catalyzed hydrolysis) |
Biological Activity | Inactive at estrogen receptor | Partial agonist activity |
Analytical Separation | Retains longer on RP-HPLC | Earlier elution |
Chromatographic separation of these isomers requires ultra-performance liquid chromatography (UPLC) with optimized gradients due to similar mass spectra. EE-3G exhibits marginally higher polarity, resulting in shorter retention times than EE-17G under reversed-phase conditions [2] [7].
Nuclear Magnetic Resonance (NMR)¹H and ¹³C NMR data (reported in DMSO-d₆) confirm regioselective conjugation. Key signals include:
Mass Spectrometry (MS)Electrospray ionization (ESI) in negative mode generates a deprotonated molecular ion [M–H]⁻ at m/z 471, with diagnostic fragments:
Infrared Spectroscopy (IR)Key absorptions (KBr pellet):
Technique | Key Signal | Assignment |
---|---|---|
¹H NMR | δ 5.72 (d, J=7.3 Hz) | Glucuronide anomeric proton (H1') |
¹³C NMR | δ 103.4 | Glucuronide C1' (anomeric carbon) |
ESI-MS | m/z 471 [M–H]⁻ | Deprotonated molecular ion |
IR | 1720 cm⁻¹ | Carbonyl stretch (COOH) |
These spectroscopic profiles enable unambiguous differentiation of EE-3G from structurally related metabolites in complex biological matrices [2] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4